N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine
Description
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclopropanamine is a secondary amine featuring a cyclopropanamine group linked via an ethyl chain to a 5-bromo-substituted thiophene ring. For example, describes the synthesis of N-cyclopropyl-1-(thiophen-2-yl)methanimine (1g) via the reaction of cyclopropanamine with thiophene-2-carbaldehyde . Extending this approach, the target compound could plausibly be synthesized using 5-bromothiophene-2-carbaldehyde and a suitably functionalized ethylamine precursor.
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H12BrNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3 |
InChI Key |
GUFJDOYWCGUCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the desired compound with good efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with a unique structure featuring a cyclopentanamine moiety and a bromothiophene substituent. Its molecular formula is and it has a molecular weight of approximately 240.14 g/mol. The presence of the bromothiophene group makes it potentially applicable in medicinal chemistry and materials science because it can influence electronic properties and biological interactions.
Potential Applications
- Medicinal Chemistry : Compounds containing both thiophene and amine functionalities often exhibit significant biological activity. N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine may possess pharmacological properties, but further studies are required to elucidate the specific biological mechanisms and therapeutic potential of this compound.
- Materials Science : The bromothiophene group can influence electronic properties.
Synthesis
The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine typically involves several steps that allow for the introduction of various substituents on both the thiophene and cyclopentanamine portions of the molecule.
Interaction Studies
Studies examining the interactions of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine with biological targets are crucial for understanding its pharmacodynamics. Potential interaction studies include:
- Receptor Binding Assays : determines its affinity for specific receptors.
- Enzyme Inhibition Studies : Investigates its ability to inhibit key enzymes.
- Cell-Based Assays : Examines its effects on cellular function.
These studies will provide insight into how this compound might function within biological systems.
Structural Analogues
Several compounds share structural similarities with N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethanamine | C6H8BrNS | Contains a simpler ethyl chain instead of cyclopentane; potential for similar biological activity. |
| N-(5-Bromothiophen-2-yl)propanamide | C9H10BrNOS | Features an amide linkage; may exhibit different solubility and reactivity profiles. |
| 2-(5-Bromothiophen-2-yl)ethanamine | C9H10BrNS | Similar structure but with an ethylene bridge; could affect binding properties. |
The uniqueness of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine lies in its combination of a cyclic structure with a thiophene substituent, potentially leading to distinct pharmacological effects compared to these similar compounds. Each analog provides opportunities for exploring variations in activity and application based on subtle structural changes.
Mechanism of Action
The mechanism of action of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell proliferation pathways .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differentiating attributes:
Observations :
Physicochemical Properties
Biological Activity
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure, which includes a cyclopropanamine moiety and a bromothiophene substituent. This structure is significant as it influences the compound's interaction with biological targets.
Research has indicated that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation. This inhibition can lead to the re-expression of silenced genes, potentially impacting cancer therapies and other diseases .
- Neurotransmitter Modulation : The cyclopropanamine structure is known to affect neurotransmitter systems, particularly dopaminergic pathways. Studies suggest that such compounds can modulate behaviors associated with novelty and reward .
Table 1: Summary of Biological Activities
Case Studies
- LSD1 Inhibition : A study demonstrated that derivatives of cyclopropanamines, including those similar to this compound, effectively inhibited LSD1 in vitro. This inhibition resulted in significant changes in gene expression profiles in cancer cells, suggesting a potential therapeutic application in oncology .
- Behavioral Studies : Research on the effects of related compounds on animal models showed alterations in exploratory behavior linked to dopaminergic activity. These findings suggest that this compound may influence mood and behavioral responses through its action on neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
